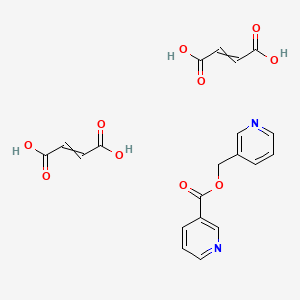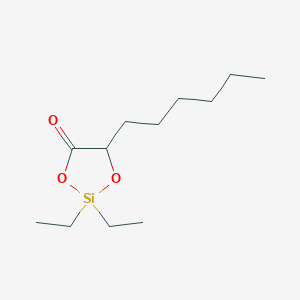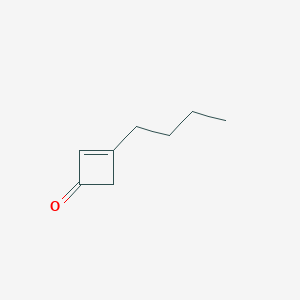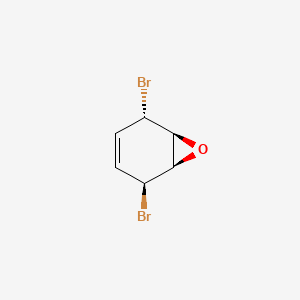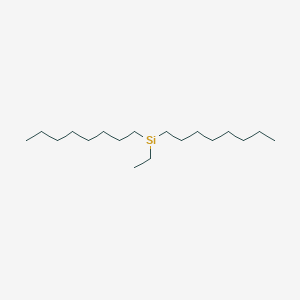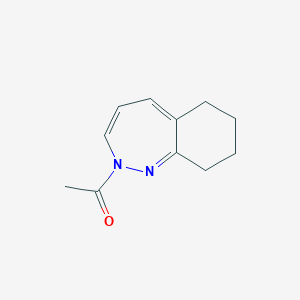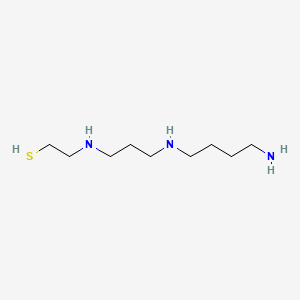
Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)- is a complex organic compound that belongs to the class of amines and thiols. This compound features both an amine group and a thiol group, making it a versatile molecule in various chemical reactions and applications. The presence of these functional groups allows it to participate in a wide range of chemical processes, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)- typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroethanethiol with 1,3-diaminopropane under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)- undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler amines and thiols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Alkyl halides and bases like sodium hydroxide are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Primary amines and thiols.
Substitution: Alkylated amines and thiols.
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)- involves its interaction with molecular targets through its amine and thiol groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amine groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanethiol: A simpler thiol compound with a single thiol group.
1,3-Diaminopropane: An amine compound with two primary amine groups.
Cysteamine: Contains both an amine and a thiol group, similar to Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)-.
Uniqueness
Ethanethiol, 2-((3-((4-aminobutyl)amino)propyl)amino)- is unique due to its combination of multiple amine groups and a thiol group, allowing it to participate in diverse chemical reactions and making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
45112-10-5 |
|---|---|
Molekularformel |
C9H23N3S |
Molekulargewicht |
205.37 g/mol |
IUPAC-Name |
2-[3-(4-aminobutylamino)propylamino]ethanethiol |
InChI |
InChI=1S/C9H23N3S/c10-4-1-2-5-11-6-3-7-12-8-9-13/h11-13H,1-10H2 |
InChI-Schlüssel |
ASAYMENCPKWYPG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCNCCCNCCS)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
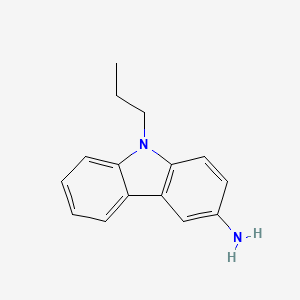

![4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14661070.png)


